2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol
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Overview
Description
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol is a complex organic compound with a unique structure that combines various functional groups
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 2-aminobenzothiazole, serve as reactants or reaction intermediates for affording various fused heterocycles .
Mode of Action
It can be inferred from related compounds that the nh2 and endocyclic n functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
Biochemical Pathways
It’s known that similar compounds, such as boronic acids and their esters, are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Pharmacokinetics
It’s known that similar compounds, such as boronic acids and their esters, are only marginally stable in water . This could potentially affect the bioavailability of the compound.
Result of Action
It’s known that similar compounds, such as boronic acids and their esters, are used in neutron capture therapy, suggesting potential therapeutic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of hydrolysis of some phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes.
Preparation Methods
The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the amino, methoxy, and benzyloxy groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds include other substituted pyrimidines and phenols. Compared to these, 2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 2-Amino-4,6-dimethylpyrimidine
- 4-Methoxyphenylboronic acid
- Benzyloxyphenol
This compound’s uniqueness lies in its potential for diverse applications and its ability to undergo various chemical transformations, making it a valuable molecule in research and industry.
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-23(18-8-10-19(30-2)11-9-18)24(28-25(26)27-16)21-13-12-20(14-22(21)29)31-15-17-6-4-3-5-7-17/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSZWKLESCGBFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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